molecular formula C5H11ClN4 B2639865 (R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride CAS No. 2490323-00-5

(R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride

Cat. No. B2639865
CAS RN: 2490323-00-5
M. Wt: 162.62
InChI Key: GDQXYWJBUOYYAA-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Scientific Research Applications

Metabolism and Excretion Studies

Studies involving compounds like (R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride often focus on understanding their metabolism and excretion patterns in humans. For instance, RWJ-333369, a neuromodulator structurally related to the compound , has been extensively studied for its metabolism and excretion in humans. It's shown that the compound is extensively metabolized, with major biotransformation pathways involving direct O-glucuronidation and hydrolysis followed by oxidation. These studies are crucial for determining the safety and efficacy of such compounds when developed for therapeutic purposes (Mannens et al., 2007).

Toxicological Studies

Toxicological studies play a vital role in understanding the potential hazards of chemical compounds. For example, compounds like 25I-NBOMe, structurally similar to (R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride, have been the subject of research due to their potent effects and potential for overdose. These studies shed light on the acute and chronic effects of these compounds, providing essential data for healthcare professionals and policymakers to manage risks associated with their exposure (Poklis et al., 2014).

Pharmacokinetic and Pharmacodynamic Research

Understanding the pharmacokinetic and pharmacodynamic properties of compounds is essential for their potential therapeutic application. Research in this area focuses on the absorption, distribution, metabolism, and excretion (ADME) of compounds. Studies similar to those conducted on lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) channel blocker, help in comprehending how these compounds behave in the body, their half-life, bioavailability, and the mechanisms underlying their pharmacological effects (Guo et al., 2015).

Environmental and Health Impact Studies

Research also extends to understanding the environmental impact and health implications of exposure to certain compounds. Studies on the metabolites of DDT, for example, explore how these compounds persist in the environment and their potential health implications, such as their association with preterm births and fetal loss. This research is crucial for forming guidelines and regulations to protect public health (Longnecker et al., 2001).

properties

IUPAC Name

(1R)-1-(1-methyltriazol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-4(6)5-3-9(2)8-7-5;/h3-4H,6H2,1-2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXYWJBUOYYAA-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN(N=N1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.